8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Overview
Description
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework.
Mechanism of Action
Target of Action
The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a key component in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . They are known to interact with various targets in the body, including neurotransmitter receptors and ion channels .
Mode of Action
The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is involved in the synthesis of tropane alkaloids , which are known to interact with their targets in a specific manner. For instance, they can bind to their targets, causing conformational changes that affect the function of these targets .
Biochemical Pathways
The this compound is involved in the synthesis of tropane alkaloids . These alkaloids are known to affect various biochemical pathways in the body. For instance, they can influence the neurotransmitter pathways by interacting with neurotransmitter receptors .
Pharmacokinetics
The pharmacokinetic properties of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be utilized in these fields.
Result of Action
The result of the action of this compound is the production of tropane alkaloids . These alkaloids have various biological activities, including nematicidal activities . For instance, certain derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the presence of certain catalysts . Additionally, the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is employed as an important raw material and intermediate in organic synthesis for various applications, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a variety of transformations, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tempo oxoammonium tetrafluoroborate for oxidation reactions and ZnBr2 for promoting rearrangement reactions . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction can yield various 8-oxabicyclo[3.2.1]octane analogs .
Scientific Research Applications
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Industry: The compound is employed in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds feature a bicyclic structure with nitrogen and oxygen atoms, but they differ in their specific arrangements and functional groups . The unique structure of this compound makes it particularly valuable for certain applications, such as the synthesis of tropane alkaloids .
List of Similar Compounds
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEISKJFQUHRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293110 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-23-7 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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